

# thermal properties of 2-Hydroxypropyl stearate

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## Compound of Interest

Compound Name: 2-Hydroxypropyl stearate

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## An In-depth Technical Guide on the Thermal Properties of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of **2-Hydroxypropyl stearate** (CAS No. 1323-39-3). The information is compiled from various sources to assist researchers and professionals in the fields of pharmaceuticals and materials science. This document focuses on quantitative thermal data, the experimental protocols used for their determination, and a logical workflow for thermal analysis.

## Physicochemical and Thermal Properties

**2-Hydroxypropyl stearate** is the monoester of stearic acid and 1,2-propanediol. Its thermal behavior is critical for applications in drug formulation and development, where it may be used as an emulsifier, stabilizer, or matrix-forming excipient. The following tables summarize its key physical and thermal properties based on available data.

Table 1: General Physicochemical Properties of 2-Hydroxypropyl Stearate

Property	Value	Source(s)
CAS Number	1323-39-3	[1][2]
Molecular Formula	C21H42O3	
Molecular Weight	342.56 g/mol	
Density	0.9 ± 0.1 g/cm <sup>3</sup>	[1]

Table 2: Thermal Properties of **2-Hydroxypropyl Stearate**

Thermal Property	Value	Source(s)
Melting Point	35°C	[1]
41-48°C	[2]	
Boiling Point	447.7 ± 18.0 °C at 760 mmHg	[1]
Flash Point	166.7 ± 14.0 °C	[1]
Decomposition Temperature	Data not available in the provided search results. Stearic acid, a component, decomposes significantly between 320-480°C.[3]	N/A
Specific Heat Capacity	Data not available in the provided search results.	N/A
Thermal Conductivity	Data not available in the provided search results.	N/A

## Experimental Protocols for Thermal Analysis

The thermal properties of pharmaceutical compounds like **2-Hydroxypropyl stearate** are typically determined using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

### Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure changes in physical properties as a function of temperature. It quantifies the heat flow into or out of a sample relative to a reference as both are subjected to a controlled temperature program. This method is invaluable for determining melting points, phase transitions, and purity.[4]

Detailed Methodology:

- **Sample Preparation:** A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified reference materials, such as indium, which has a well-defined melting point and heat of fusion.<sup>[5]</sup>
- **Measurement Conditions:**
  - The sample and reference pans are placed in the DSC cell.
  - An inert atmosphere (e.g., nitrogen gas) is maintained to prevent oxidative degradation.
  - A linear temperature ramp is applied, for example, heating from ambient temperature to a point well above the expected melting temperature at a constant rate (e.g., 10 °C/min).<sup>[6]</sup>
- **Data Analysis:** The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.<sup>[7]</sup> It is used to assess thermal stability and decomposition profiles, as well as to quantify volatile content like moisture or residual solvents.<sup>[8]</sup>

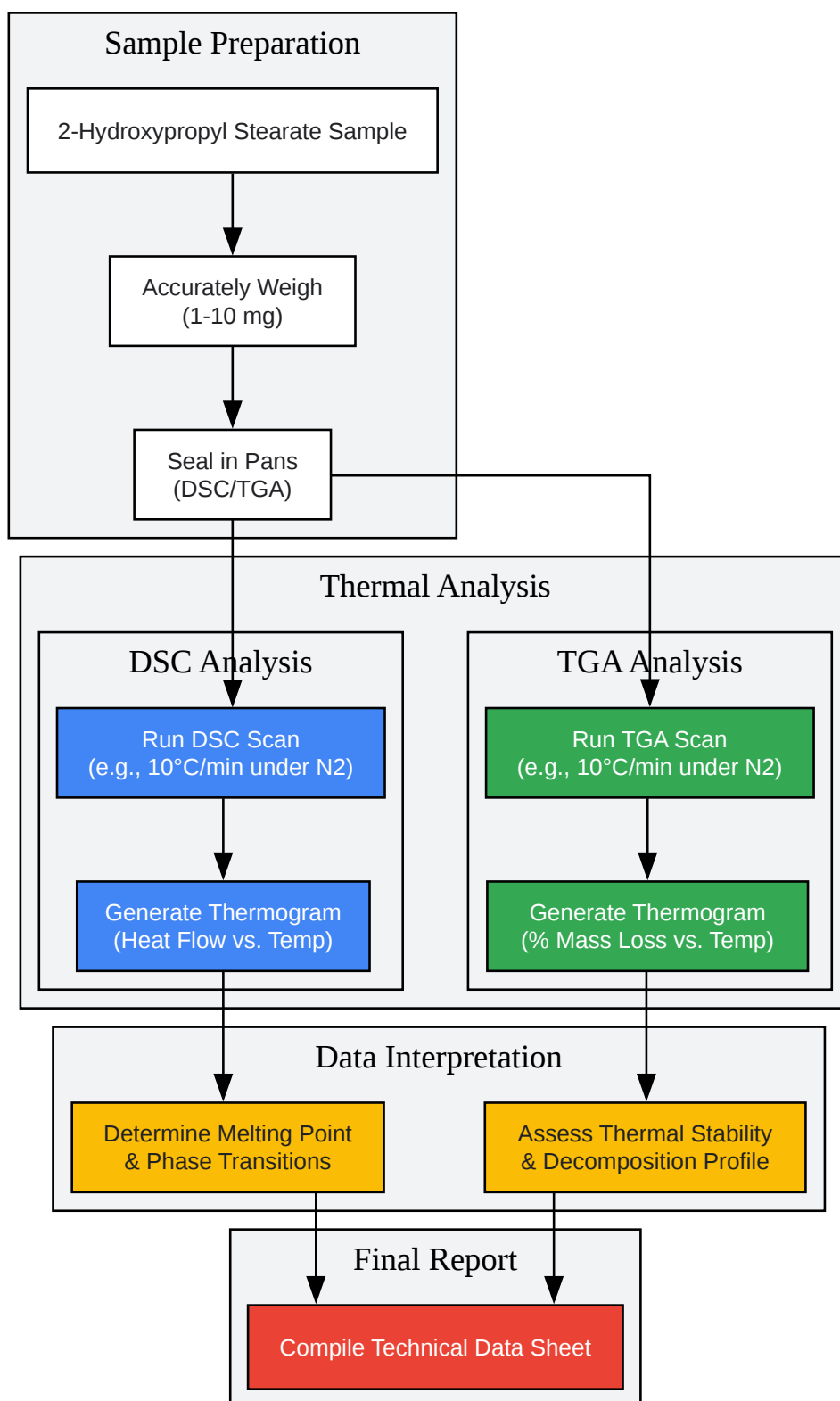
### Detailed Methodology:

- **Sample Preparation:** A sample of the material (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).
- **Instrument Setup:**
  - The pan is placed on a sensitive microbalance within a furnace.
  - The system is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies) at a specific flow rate.

- Measurement Conditions:
  - The sample is heated at a constant rate (e.g., 10 or 20 K/min) over a specified temperature range.<sup>[9]</sup>
  - The mass of the sample is continuously recorded throughout the heating program.
- Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of a significant mass loss step is often considered the decomposition temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.<sup>[9]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal characterization of a pharmaceutical excipient like **2-Hydroxypropyl stearate**.



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Caption: Workflow for Thermal Analysis of **2-Hydroxypropyl Stearate**.

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